Superior Potency and Metabolic Stability vs. Piperidinone Core in MDM2-p53 Inhibition
Gonzalez et al. (J Med Chem 2014) conducted a direct scaffold comparison, transitioning from the piperidinone-based MDM2 inhibitor AMG 232 to a morpholinone core series. The authors explicitly state that 'this change to a morpholinone core has a significant impact on both potency and metabolic stability compared to the piperidinone series' [1]. Within the morpholinone series, AM-8735 achieved biochemical potency HTRF IC₅₀ = 0.4 nM and cellular potency SJSA-1 EdU IC₅₀ = 25 nM, with compound 4 demonstrating antitumor activity in the SJSA-1 osteosarcoma xenograft model at ED₅₀ = 41 mg/kg. This represents a scaffold-level advantage, as the morpholinone oxygen atom contributes to both conformational preorganization and metabolic soft-spot modulation relative to the piperidinone carbon analog.
| Evidence Dimension | Biochemical potency (HTRF IC₅₀) and cellular potency (EdU IC₅₀) for MDM2-p53 inhibition; metabolic stability |
|---|---|
| Target Compound Data | AM-8735 (morpholinone core): HTRF IC₅₀ = 0.4 nM; SJSA-1 EdU IC₅₀ = 25 nM; compound 4 ED₅₀ = 41 mg/kg (xenograft) |
| Comparator Or Baseline | AMG 232 (piperidinone core): previously reported as highly potent and selective; morpholinone core change described as conferring significant potency and metabolic stability advantage |
| Quantified Difference | Morpholinone core provides significant impact on both potency and metabolic stability compared to piperidinone series (qualitative statement supported by quantitative AM-8735 data); precise fold-change for AMG 232 vs AM-8735 from the same assay not reported in abstract |
| Conditions | HTRF biochemical assay; SJSA-1 EdU cellular proliferation assay; SJSA-1 osteosarcoma xenograft mouse model |
Why This Matters
For procurement decisions in MDM2-p53 drug discovery programs, the morpholinone scaffold offers a validated potency and metabolic stability advantage over the piperidinone alternative, as demonstrated by Amgen's deliberate scaffold switch from AMG 232 (piperidinone) to the morpholinone series culminating in AM-8735.
- [1] Gonzalez AZ, et al. Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction. J Med Chem. 2014;57(6):2472-2488. doi:10.1021/jm401767k View Source
